molecular formula C11H11Br2ClO2 B1616412 Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate CAS No. 35282-97-4

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

Cat. No. B1616412
CAS RN: 35282-97-4
M. Wt: 370.46 g/mol
InChI Key: AWXVWHGHUTUGAK-UHFFFAOYSA-N
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Description

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate, also known as BDDP, is a chemical compound that has been widely used in various scientific research applications. It is a brominated flame retardant and has been used in the production of plastics, textiles, and electronics.

Mechanism of Action

The mechanism of action of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate is not fully understood. It is believed that Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate acts as a radical scavenger and inhibits the combustion process. It can also act as a halogen donor and react with other compounds to form stable halogenated products.
Biochemical and Physiological Effects:
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has been shown to have some biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact mechanisms of these effects are not fully understood.

Advantages and Limitations for Lab Experiments

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has some advantages and limitations for lab experiments. It is a stable compound and can be easily synthesized. It is also relatively inexpensive. However, it is toxic and can be harmful if not handled properly. It also has limited solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are many future directions for the use of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate in scientific research. It can be used in the development of new flame retardants that are more environmentally friendly. It can also be used in the development of new drugs and therapies for various diseases. In addition, further research is needed to fully understand the biochemical and physiological effects of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate and its mechanism of action.
Conclusion:
Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate, or Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate, is a chemical compound that has been widely used in various scientific research applications. It is a brominated flame retardant and has been used in the production of plastics, textiles, and electronics. Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has many advantages and limitations for lab experiments and has been shown to have some biochemical and physiological effects. There are many future directions for the use of Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate in scientific research, including the development of new flame retardants and drugs.

Scientific Research Applications

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has been widely used in various scientific research applications. It has been used as a flame retardant in plastics, textiles, and electronics. It has also been used as a reagent in organic synthesis. In addition, Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate has been used in the development of new drugs and therapies.

properties

IUPAC Name

ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2ClO2/c1-2-16-11(15)10(13)9(12)7-3-5-8(14)6-4-7/h3-6,9-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXVWHGHUTUGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC=C(C=C1)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293409
Record name ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate

CAS RN

35282-97-4
Record name NSC89330
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,3-dibromo-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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